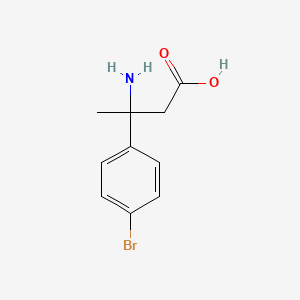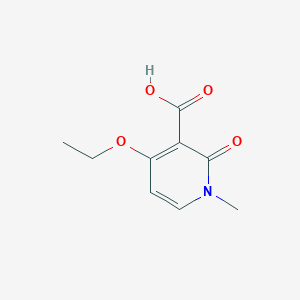
Isopropyl 6-isopropylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 6-isopropylnicotinate: is a chemical compound with the molecular formula C13H19NO2. It is an ester derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 6-isopropylnicotinate typically involves the esterification of nicotinic acid with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Nicotinic Acid+Isopropyl AlcoholAcid CatalystIsopropyl 6-isopropylnicotinate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product suitable for pharmaceutical and cosmetic applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Isopropyl 6-isopropylnicotinate can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and isopropyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nicotinic acid and isopropyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Isopropyl 6-isopropylnicotinate is used as a reagent in organic synthesis, particularly in the preparation of other ester derivatives and as a building block for more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor for biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a vasodilator and in transdermal drug delivery systems. Research has shown its efficacy in enhancing the permeability of drugs through the skin, making it a valuable component in topical formulations.
Industry: In the cosmetic industry, this compound is used in formulations for its skin-conditioning properties. It is also explored for its potential use in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of Isopropyl 6-isopropylnicotinate involves its interaction with cellular membranes, enhancing the permeability of the skin and facilitating the transdermal delivery of active pharmaceutical ingredients. The compound acts on molecular targets such as nicotinic acid receptors, leading to vasodilation and increased blood flow .
Comparación Con Compuestos Similares
Isopropyl Nicotinate: Another ester of nicotinic acid, but with a different substitution pattern.
Menthyl Nicotinate: An ester of nicotinic acid with menthol, used for its cooling and vasodilatory effects.
Inositol Nicotinate: A niacin ester used as a vasodilator and in dietary supplements.
Uniqueness: Isopropyl 6-isopropylnicotinate is unique due to its specific esterification pattern, which imparts distinct physicochemical properties and biological activities. Its enhanced stability and lipophilicity make it particularly suitable for transdermal drug delivery applications.
Propiedades
Número CAS |
95204-05-0 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
propan-2-yl 6-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)11-6-5-10(7-13-11)12(14)15-9(3)4/h5-9H,1-4H3 |
Clave InChI |
FCTAZANVFQPCAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(C=C1)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)





![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)
![[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate](/img/structure/B12094393.png)
